JWH-133

Catalog No.
S531478
CAS No.
259869-55-1
M.F
C22H32O
M. Wt
312.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
JWH-133

CAS Number

259869-55-1

Product Name

JWH-133

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-(2-methylpentan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene

Molecular Formula

C22H32O

Molecular Weight

312.5 g/mol

InChI

InChI=1S/C22H32O/c1-7-12-21(3,4)16-9-10-17-18-13-15(2)8-11-19(18)22(5,6)23-20(17)14-16/h8-10,14,18-19H,7,11-13H2,1-6H3/t18-,19+/m0/s1

InChI Key

YSBFLLZNALVODA-RBUKOAKNSA-N

SMILES

CCCC(C)(C)C1=CC2=C(C=C1)C3CC(=CCC3C(O2)(C)C)C

Solubility

Soluble in DMSO

Synonyms

1,1-dimethylbutyl-1-deoxy-Delta(9)-THC, JWH-133, JWH133

Canonical SMILES

CCCC(C)(C)C1=CC2=C(C=C1)C3CC(=CCC3C(O2)(C)C)C

Isomeric SMILES

CCCC(C)(C)C1=CC2=C(C=C1)[C@@H]3CC(=CC[C@H]3C(O2)(C)C)C

Description

The exact mass of the compound (6AR,10AR)-3-(1,1-Dimethylbutyl)-6A,7,10,10A-tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran is 312.2453 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. It belongs to the ontological category of benzochromene in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Scientific Field

Application Summary

JWH-133 is a dibenzopyran and a potent and highly selective CB2 receptor agonist . CB2 receptors are found primarily in the immune system, and they appear to reduce inflammation and certain kinds of pain.

HIV-Associated Neurocognitive Disorders (HAND)

Field: This research is conducted in the field of neurology and immunology .

Application Summary: JWH-133 has been shown to have neuroprotective properties in several neurological disorders, including HIV-associated neurocognitive disorders (HAND) .

Experimental Procedures: In this study, monocyte-derived macrophages (MDM) were isolated from healthy women donors, infected with HIV-1 ADA, and treated with JWH-133 .

Results or Outcomes: JWH-133 was found to decrease HIV-1 replication, CATB secretion, and neurotoxicity from HIV-infected MDM .

Anti-Inflammatory and Analgesic Effects

Field: This research is conducted in the field of pharmacology and neurology .

Application Summary: JWH-133 has been shown to have anti-inflammatory and analgesic effects. It has been found to reduce spasticity in a murine model of multiple sclerosis .

Experimental Procedures: In vivo experiments were conducted on mice to study the effects of JWH-133 .

Results or Outcomes: JWH-133 was found to be active in vivo, reducing spasticity in a murine model of multiple sclerosis .

Potential Anti-Cancer Properties

Field: This research is conducted in the field of oncology .

Application Summary: JWH-133 may have anti-cancer properties according to pre-trial data from a 2010 study in Madrid .

JWH-133, chemically known as Dimethylbutyl-deoxy-Delta-8-tetrahydrocannabinol, is a synthetic cannabinoid that acts predominantly as a selective agonist for the cannabinoid receptor type 2 (CB2). It was first synthesized by John W. Huffman and is characterized by a high affinity for CB2 receptors, with a binding affinity (Ki) of approximately 3.4 nM, which makes it over 200 times more selective for CB2 compared to the cannabinoid receptor type 1 (CB1), which has a Ki of about 677 nM . This selectivity is significant because it allows JWH-133 to exert therapeutic effects while minimizing psychoactive side effects typically associated with CB1 activation.

Due to the lack of information on the origin and function, a mechanism of action for this compound cannot be established at this time.

  • Safety Information: No safety data or hazard information is currently available for this compound [, , ].

JWH-133 exhibits various biological activities due to its action on CB2 receptors. Research indicates that it may have potential anti-inflammatory effects and could play a role in neuroprotection by preventing microglial activation, which is implicated in neurodegenerative diseases such as Alzheimer's disease . Additionally, studies have shown that JWH-133 can reduce HIV-induced neurotoxicity and inflammation in macrophages, suggesting its potential utility in treating conditions associated with viral infections and neuroinflammation .

The synthesis of JWH-133 involves several organic chemistry techniques. The initial steps typically include the formation of the dibenzopyran structure followed by the introduction of the dimethylbutyl group. Specific synthetic routes have been detailed in literature, emphasizing the importance of controlling reaction conditions to achieve high selectivity for the desired cannabinoid receptor . The compound can be synthesized through multi-step reactions involving alkylation and cyclization processes.

JWH-133 has been explored for various applications:

  • Neuroprotection: Its ability to modulate inflammation suggests potential therapeutic roles in neurodegenerative diseases.
  • Cancer Research: Preliminary studies indicate that JWH-133 may inhibit tumor growth and promote apoptosis in cancer cells, particularly in breast cancer and ovarian cancer models .
  • Inflammatory Disorders: It has shown promise in reducing inflammation in experimental models of colitis and pancreatitis .

Interaction studies have demonstrated that JWH-133 can modulate the endocannabinoid system by influencing levels of endocannabinoids such as anandamide and 2-arachidonoyl glycerol. Chronic administration of JWH-133 has been linked to increased levels of these compounds in tumor tissues, suggesting a complex interplay between cannabinoid agonists and endogenous signaling pathways . Furthermore, its role in reducing oxidative stress and inflammation highlights its potential as a therapeutic agent.

JWH-133 shares structural similarities with several other synthetic cannabinoids. Here are some notable compounds for comparison:

Compound NameSelectivity for CB2Ki (nM) for CB2Ki (nM) for CB1Unique Features
JWH-133High3.4677Lacks hydroxy group
WIN 55,212-2Moderate~10~10Balanced activity on both receptors
HU-210Moderate~1~0.5Highly potent at both receptors
JWH-015High~5~100Similar structure but different side chains

JWH-133's unique profile lies in its pronounced selectivity for CB2 receptors, which may contribute to its reduced psychoactive effects compared to other cannabinoids that activate both receptor types .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.4

Hydrogen Bond Acceptor Count

1

Exact Mass

312.245315640 g/mol

Monoisotopic Mass

312.245315640 g/mol

Heavy Atom Count

23

Appearance

Clear Colorless to Light Yellow Oil

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TDG8048RDA

Other CAS

259869-55-1

Wikipedia

JWH-133

Dates

Modify: 2023-08-15
1: Bellini G, Torella M, Manzo I, Tortora C, Luongo L, Punzo F, Colacurci N, Nobili B, Maione S, Rossi F. PKCβII-mediated cross-talk of TRPV1/CB2 modulates the glucocorticoid-induced osteoclast overactivity. Pharmacol Res. 2016 Dec 2. pii: S1043-6618(16)31099-4. doi: 10.1016/j.phrs.2016.11.039. [Epub ahead of print] PubMed PMID: 27919827.
2: Tan Q, Chen Q, Feng Z, Shi X, Tang J, Tao Y, Jiang B, Tan L, Feng H, Zhu G, Yang Y, Chen Z. Cannabinoid receptor 2 activation restricts fibrosis and alleviates hydrocephalus after intraventricular hemorrhage. Brain Res. 2017 Jan 1;1654(Pt A):24-33. doi: 10.1016/j.brainres.2016.10.016. PubMed PMID: 27769788.
3: Navarro-Dorado J, Villalba N, Prieto D, Brera B, Martín-Moreno AM, Tejerina T, de Ceballos ML. Vascular Dysfunction in a Transgenic Model of Alzheimer's Disease: Effects of CB1R and CB2R Cannabinoid Agonists. Front Neurosci. 2016 Sep 16;10:422. PubMed PMID: 27695396; PubMed Central PMCID: PMC5025475.
4: Martínez-Martínez E, Martín-Ruiz A, Martín P, Calvo V, Provencio M, García JM. CB2 cannabinoid receptor activation promotes colon cancer progression via AKT/GSK3β signaling pathway. Oncotarget. 2016 Sep 12. doi: 10.18632/oncotarget.11968. [Epub ahead of print] PubMed PMID: 27634891.
5: Chung YC, Shin WH, Baek JY, Cho EJ, Baik HH, Kim SR, Won SY, Jin BK. CB2 receptor activation prevents glial-derived neurotoxic mediator production, BBB leakage and peripheral immune cell infiltration and rescues dopamine neurons in the MPTP model of Parkinson's disease. Exp Mol Med. 2016 Jan 22;48(1):e205. doi: 10.1038/emm.2015.100. PubMed PMID: 27534533; PubMed Central PMCID: PMC4892852.
6: Alipour M, Fekrmandi F, Onsori S, Tabrizian P, Jafari MR. The Effect of Muscarinic Receptor Modulators on the Antinociception Induced by CB2 Receptor Agonist, JWH133 in Mice. Drug Res (Stuttg). 2016 Nov;66(11):597-602. PubMed PMID: 27504865.
7: Jiang L, Chen Y, Huang X, Yuan A, Shao Q, Pu J, He B. Selective activation of CB2 receptor improves efferocytosis in cultured macrophages. Life Sci. 2016 Sep 15;161:10-8. doi: 10.1016/j.lfs.2016.07.013. PubMed PMID: 27474129.
8: Bisogno T, Oddi S, Piccoli A, Fazio D, Maccarrone M. Type-2 cannabinoid receptors in neurodegeneration. Pharmacol Res. 2016 Sep;111:721-30. doi: 10.1016/j.phrs.2016.07.021. PubMed PMID: 27450295.
9: Denaës T, Lodder J, Chobert MN, Ruiz I, Pawlotsky JM, Lotersztajn S, Teixeira-Clerc F. The Cannabinoid Receptor 2 Protects Against Alcoholic Liver Disease Via a Macrophage Autophagy-Dependent Pathway. Sci Rep. 2016 Jun 27;6:28806. doi: 10.1038/srep28806. PubMed PMID: 27346657; PubMed Central PMCID: PMC4921859.
10: Rossi F, Bellini G, Luongo L, Manzo I, Tolone S, Tortora C, Bernardo ME, Grandone A, Conforti A, Docimo L, Nobili B, Perrone L, Locatelli F, Maione S, Del Giudice EM. Cannabinoid Receptor 2 as Antiobesity Target: Inflammation, Fat Storage, and Browning Modulation. J Clin Endocrinol Metab. 2016 Sep;101(9):3469-78. doi: 10.1210/jc.2015-4381. PubMed PMID: 27294325.
11: Frei RB, Luschnig P, Parzmair GP, Peinhaupt M, Schranz S, Fauland A, Wheelock CE, Heinemann A, Sturm EM. Cannabinoid receptor 2 augments eosinophil responsiveness and aggravates allergen-induced pulmonary inflammation in mice. Allergy. 2016 Jul;71(7):944-56. doi: 10.1111/all.12858. PubMed PMID: 26850094.
12: Wojcieszak J, Krzemień W, Zawilska JB. JWH-133, a Selective Cannabinoid CB₂ Receptor Agonist, Exerts Toxic Effects on Neuroblastoma SH-SY5Y Cells. J Mol Neurosci. 2016 Apr;58(4):441-5. doi: 10.1007/s12031-016-0726-7. PubMed PMID: 26842917.
13: Kruk-Slomka M, Boguszewska-Czubara A, Slomka T, Budzynska B, Biala G. Correlations between the Memory-Related Behavior and the Level of Oxidative Stress Biomarkers in the Mice Brain, Provoked by an Acute Administration of CB Receptor Ligands. Neural Plast. 2016;2016:9815092. doi: 10.1155/2016/9815092. PubMed PMID: 26839719; PubMed Central PMCID: PMC4709727.
14: Ernst J, Grabiec U, Greither T, Fischer B, Dehghani F. The endocannabinoid system in the human granulosa cell line KGN. Mol Cell Endocrinol. 2016 Mar 5;423:67-76. doi: 10.1016/j.mce.2016.01.006. PubMed PMID: 26773729.
15: Powers MS, Breit KR, Chester JA. Genetic Versus Pharmacological Assessment of the Role of Cannabinoid Type 2 Receptors in Alcohol Reward-Related Behaviors. Alcohol Clin Exp Res. 2015 Dec;39(12):2438-46. doi: 10.1111/acer.12894. PubMed PMID: 26756798; PubMed Central PMCID: PMC4886733.
16: Di Giacomo D, De Domenico E, Sette C, Geremia R, Grimaldi P. Type 2 cannabinoid receptor contributes to the physiological regulation of spermatogenesis. FASEB J. 2016 Apr;30(4):1453-63. doi: 10.1096/fj.15-279034. PubMed PMID: 26671998.
17: Staiano RI, Loffredo S, Borriello F, Iannotti FA, Piscitelli F, Orlando P, Secondo A, Granata F, Lepore MT, Fiorelli A, Varricchi G, Santini M, Triggiani M, Di Marzo V, Marone G. Human lung-resident macrophages express CB1 and CB2 receptors whose activation inhibits the release of angiogenic and lymphangiogenic factors. J Leukoc Biol. 2016 Apr;99(4):531-40. doi: 10.1189/jlb.3HI1214-584R. PubMed PMID: 26467187; PubMed Central PMCID: PMC4787289.
18: Nagler M, Palkowitsch L, Rading S, Moepps B, Karsak M. Cannabinoid receptor 2 expression modulates Gβ(1)γ(2) protein interaction with the activator of G protein signalling 2/dynein light chain protein Tctex-1. Biochem Pharmacol. 2016 Jan 1;99:60-72. doi: 10.1016/j.bcp.2015.09.017. PubMed PMID: 26410677.
19: Li L, Tao Y, Tang J, Chen Q, Yang Y, Feng Z, Chen Y, Yang L, Yang Y, Zhu G, Feng H, Chen Z. A Cannabinoid Receptor 2 Agonist Prevents Thrombin-Induced Blood-Brain Barrier Damage via the Inhibition of Microglial Activation and Matrix Metalloproteinase Expression in Rats. Transl Stroke Res. 2015 Dec;6(6):467-77. doi: 10.1007/s12975-015-0425-7. PubMed PMID: 26376816.
20: Zheng L, Wu X, Dong X, Ding X, Song C. Effects of Chronic Alcohol Exposure on the Modulation of Ischemia-Induced Glutamate Release via Cannabinoid Receptors in the Dorsal Hippocampus. Alcohol Clin Exp Res. 2015 Oct;39(10):1908-16. doi: 10.1111/acer.12845. PubMed PMID: 26343919.

Explore Compound Types